Cas no 878671-93-3 (1-cyclopropyl-4-nitronaphthalene)
1-cyclopropyl-4-nitronaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-4-nitronaphthalene
- 1-Cyclopropyl-4-nitronaphthalene (ACI)
-
- Inchi: 1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2
- InChI Key: CHOXFKFUEGIWTO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C2C(=CC=CC=2)C(C2CC2)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
1-cyclopropyl-4-nitronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00305-1g |
1-CYCLOPROPYL-4-NITRONAPHTHALENE |
878671-93-3 | 97% | 1g |
$380 | 2023-09-07 | |
| Chemenu | CM141480-1g |
1-cyclopropyl-4-nitronaphthalene |
878671-93-3 | 95+% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM141480-1g |
1-cyclopropyl-4-nitronaphthalene |
878671-93-3 | 95+% | 1g |
$636 | 2023-02-18 | |
| Alichem | A219006827-1g |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 97% | 1g |
$699.60 | 2023-08-31 | |
| Alichem | A219006827-5g |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 97% | 5g |
$1965.24 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00305-5g |
1-CYCLOPROPYL-4-NITRONAPHTHALENE |
878671-93-3 | 97% | 5g |
$1144 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745119-1g |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 98% | 1g |
¥11791.00 | 2024-04-27 | |
| Ambeed | A254160-1g |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 97% | 1g |
$827.0 | 2025-04-16 | |
| Ambeed | A254160-250mg |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 97% | 250mg |
$330.0 | 2025-04-16 | |
| Ambeed | A254160-5g |
1-Cyclopropyl-4-nitronaphthalene |
878671-93-3 | 97% | 5g |
$2480.0 | 2025-04-16 |
1-cyclopropyl-4-nitronaphthalene Production Method
Production Method 1
1.2 Solvents: Water ; 5 min, cooled
Production Method 2
2.1 Reagents: Sodium nitrite ; 0 °C
Production Method 3
1-cyclopropyl-4-nitronaphthalene Raw materials
- Cyclopropylboronic acid
- 1-Cyclopropylnaphthalene
- 1-Bromo-4-nitronaphthalene
- Cyclopropylmagnesium Bromide (0.5M solution in THF)
- 1-Bromonaphthalene
1-cyclopropyl-4-nitronaphthalene Preparation Products
1-cyclopropyl-4-nitronaphthalene Suppliers
1-cyclopropyl-4-nitronaphthalene Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-cyclopropyl-4-nitronaphthalene
Comprehensive Overview of 1-Cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3): Properties, Applications, and Research Insights
1-Cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This nitronaphthalene derivative combines the aromatic properties of naphthalene with the reactivity of a nitro group and the steric influence of a cyclopropyl moiety, making it a versatile intermediate in synthetic chemistry.
The molecular structure of 1-cyclopropyl-4-nitronaphthalene features a naphthalene core substituted at the 1-position with a cyclopropyl group and at the 4-position with a nitro functional group. This particular arrangement contributes to its distinct electronic properties, which are currently being explored for applications in organic electronics and optoelectronic materials. Researchers are particularly interested in how the cyclopropyl group affects the compound's conjugation system and how the nitro group influences its redox properties.
Recent studies have focused on the potential of CAS 878671-93-3 as a building block for more complex molecular architectures. Its synthetic utility stems from the fact that both the nitro group and the cyclopropyl ring can undergo various transformations, making it valuable for constructing diverse chemical scaffolds. In pharmaceutical research, similar nitronaphthalene derivatives have shown promise in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
From a materials science perspective, the photophysical properties of 1-cyclopropyl-4-nitronaphthalene are of particular interest. The compound's absorption and emission characteristics are being investigated for potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The push-pull electronic effect created by the electron-donating cyclopropyl group and electron-withdrawing nitro group may lead to interesting charge transport properties in thin film applications.
The synthesis of 1-cyclopropyl-4-nitronaphthalene typically involves the nitration of 1-cyclopropylnaphthalene or related precursors. Recent advancements in green chemistry have explored more sustainable routes to such compounds, addressing growing concerns about environmental impact in chemical manufacturing. These developments align with current industry trends toward greener synthetic methodologies and reduced waste generation.
Analytical characterization of CAS 878671-93-3 typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are critical for research applications. The crystalline nature of many nitronaphthalene derivatives makes them suitable candidates for single-crystal X-ray studies, providing valuable structural information.
In the context of current research trends, 1-cyclopropyl-4-nitronaphthalene represents an interesting case study in structure-property relationships. Computational chemistry approaches, particularly density functional theory (DFT) calculations, are being employed to predict and understand its electronic properties. Such theoretical studies complement experimental work and help guide the design of new materials with tailored characteristics.
The stability and storage requirements of 1-cyclopropyl-4-nitronaphthalene are important practical considerations. Like many aromatic nitro compounds, it should be protected from light and moisture to maintain its integrity. Proper handling procedures and storage conditions are essential to ensure the compound's longevity and performance in research applications.
Looking forward, the potential applications of 1-cyclopropyl-4-nitronaphthalene continue to expand as researchers uncover new aspects of its chemistry. Its role as a synthetic intermediate, combined with its interesting physical properties, positions it as a compound of ongoing interest in both academic and industrial settings. Future research directions may explore its use in more complex molecular systems or investigate its biological activity in greater detail.
For researchers working with CAS 878671-93-3, it's important to consult the latest literature and safety data sheets to ensure proper handling and disposal. While not classified as hazardous under normal research conditions, standard laboratory precautions should always be followed when working with organic compounds of this nature.
The commercial availability of 1-cyclopropyl-4-nitronaphthalene has improved in recent years as demand from the research community has grown. Several specialty chemical suppliers now offer this compound, often with various purity grades to meet different research needs. This increased accessibility is facilitating more widespread investigation of its properties and applications.
In conclusion, 1-cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3) represents a fascinating example of how subtle modifications to aromatic systems can yield compounds with valuable and diverse properties. Its continued study contributes to our understanding of structure-activity relationships in organic chemistry and opens new possibilities in materials science and pharmaceutical research.
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